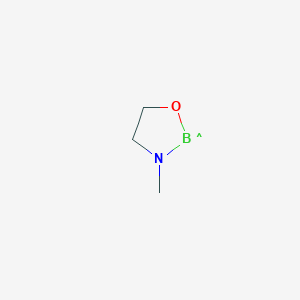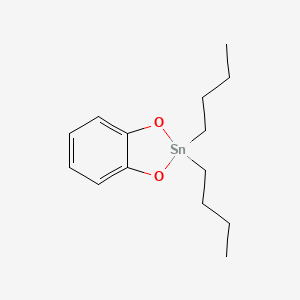
Dibutyltin catecholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin catecholate is synthesized by reacting dibutyltin oxide with catechol or its derivatives. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. For instance, the reaction of dibutyltin oxide with 4-tert-butylcatechol, 4-chlorocatechol, 4-nitrocatechol, or 3,4-dihydroxybenzaldehyde results in the formation of this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of dibutyltin oxide and catechol derivatives in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to facilitate the formation of the desired complex .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin catecholate undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Substitution: The butyl groups on the tin atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the catechol moiety.
Substitution Reagents: Halides or other nucleophiles can be used to substitute the butyl groups on the tin atom.
Major Products:
Oxidation Products: Quinones derived from the catechol moiety.
Substitution Products: Organotin compounds with different ligands replacing the butyl groups.
Scientific Research Applications
Dibutyltin catecholate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyltin catecholate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Dibutyltin catecholate can be compared with other organotin compounds, such as:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production but has different ligands compared to this compound.
Dibutyltin oxide: A precursor for various dibutyltin compounds, including this compound.
Uniqueness: this compound is unique due to its specific combination of dibutyltin and catechol moieties, which confer distinct chemical and biological properties. Its ability to act as both a catalyst and a biologically active compound makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
36887-70-4 |
|---|---|
Molecular Formula |
C14H22O2Sn |
Molecular Weight |
341.03 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-benzodioxastannole |
InChI |
InChI=1S/C6H6O2.2C4H9.Sn/c7-5-3-1-2-4-6(5)8;2*1-3-4-2;/h1-4,7-8H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
YMVULZQBPBMZGZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC2=CC=CC=C2O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



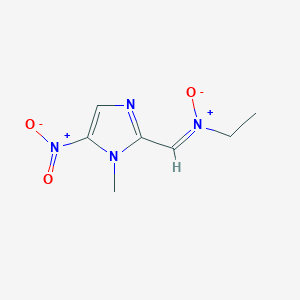
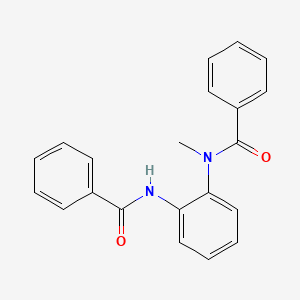
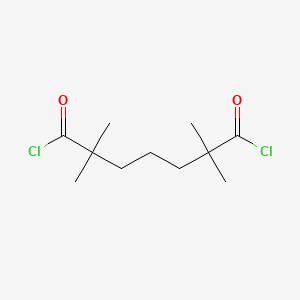
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
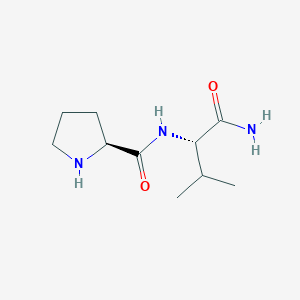
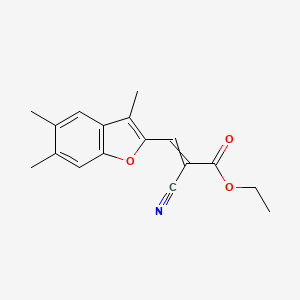

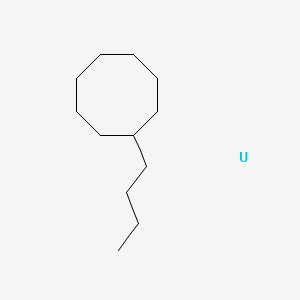

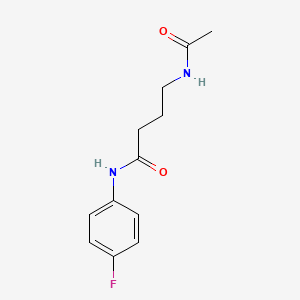
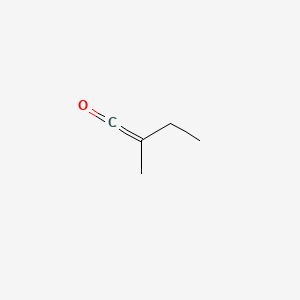
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
